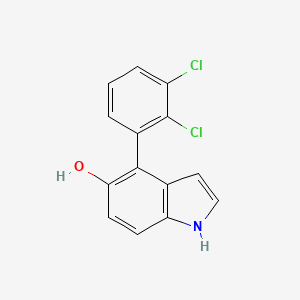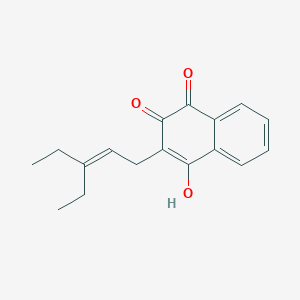
4-(2,3-Dichlorophenyl)-1H-indol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,3-Dichlorophenyl)-1H-indol-5-ol is a chemical compound that belongs to the class of indoles. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. The compound features a dichlorophenyl group attached to the indole core, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dichlorophenyl)-1H-indol-5-ol typically involves the reaction of 2,3-dichlorophenylhydrazine with an appropriate indole precursor under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where the dichlorophenyl group is introduced to the indole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The reaction conditions are optimized to ensure high yield and purity, often involving the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate .
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dichlorophenyl)-1H-indol-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the indole ring can be oxidized to form corresponding ketones or quinones.
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the indole ring into a more saturated structure.
Substitution: Halogen atoms on the dichlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atoms under basic conditions.
Major Products Formed
Oxidation: Formation of indole-5-quinone derivatives.
Reduction: Formation of 4-(2,3-dichlorophenyl)-1H-indoline.
Substitution: Formation of 4-(2,3-diaminophenyl)-1H-indol-5-ol or 4-(2,3-dithiophenyl)-1H-indol-5-ol.
Scientific Research Applications
4-(2,3-Dichlorophenyl)-1H-indol-5-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its interactions with various biological targets.
Industry: Used in the development of dyes and pigments due to its stable chemical structure
Mechanism of Action
The mechanism of action of 4-(2,3-Dichlorophenyl)-1H-indol-5-ol involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain kinases or as an agonist/antagonist of specific receptors. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
Cariprazine: An atypical antipsychotic that also features a dichlorophenyl group and an indole-like structure.
Aripiprazole: Another antipsychotic with a similar structural motif, used in the treatment of schizophrenia and bipolar disorder.
2,3-Dichlorophenylpiperazine: A compound with similar functional groups but different core structure, known for its serotonin receptor activity.
Uniqueness
4-(2,3-Dichlorophenyl)-1H-indol-5-ol is unique due to its specific substitution pattern on the indole ring, which can lead to distinct chemical reactivity and biological activity compared to other similar compounds. Its dichlorophenyl group can significantly influence its interaction with biological targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C14H9Cl2NO |
|---|---|
Molecular Weight |
278.1 g/mol |
IUPAC Name |
4-(2,3-dichlorophenyl)-1H-indol-5-ol |
InChI |
InChI=1S/C14H9Cl2NO/c15-10-3-1-2-9(14(10)16)13-8-6-7-17-11(8)4-5-12(13)18/h1-7,17-18H |
InChI Key |
SJXNWWPVTJARBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=C(C=CC3=C2C=CN3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-Oxo-2',3',5',6'-tetrahydrospiro[isochroman-3,4'-thiopyran]-4-carboxylic acid](/img/structure/B15064155.png)



![Ethyl (2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)carbamate](/img/structure/B15064180.png)

![Carbamic acid, [3-(trimethoxysilyl)propyl]-, 1,1-dimethylethyl ester](/img/structure/B15064197.png)



